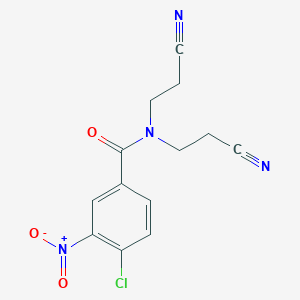![molecular formula C12H13N3O2S B2851595 (4R)-3-[3-(2-Oxopyridin-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile CAS No. 2248553-79-7](/img/structure/B2851595.png)
(4R)-3-[3-(2-Oxopyridin-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-3-[3-(2-Oxopyridin-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile, commonly known as OPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to possess unique properties that make it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of OPPT is not fully understood, but studies have shown that it may inhibit the activity of certain enzymes involved in cell growth and proliferation. Additionally, OPPT may induce DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
OPPT has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, OPPT has been shown to possess anti-inflammatory and anti-oxidant properties. This compound has also been shown to modulate the immune system, potentially making it useful in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using OPPT in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using OPPT is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on OPPT. One area of interest is in the development of new anti-cancer therapies based on the properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of OPPT and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of OPPT involves the reaction of 2-pyridinecarboxaldehyde and 3-mercapto-propionitrile in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been optimized to produce high yields of pure OPPT.
Wissenschaftliche Forschungsanwendungen
OPPT has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer research. OPPT has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(4R)-3-[3-(2-oxopyridin-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c13-7-10-8-18-9-15(10)12(17)4-6-14-5-2-1-3-11(14)16/h1-3,5,10H,4,6,8-9H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOADUHEZIOZNF-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1)C(=O)CCN2C=CC=CC2=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CS1)C(=O)CCN2C=CC=CC2=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carbonyl}piperazin-1-yl)-N-propylacetamide](/img/structure/B2851514.png)
![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(3-methylsulfanylphenyl)methanone](/img/structure/B2851517.png)

![4-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B2851519.png)
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2851520.png)


![2-(4-methylphenyl)-4-[(oxiran-2-ylmethoxy)methyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2851524.png)
![4-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2851525.png)

![[3-(2-Fluorophenyl)oxetan-3-yl]methanamine](/img/structure/B2851527.png)
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2851534.png)
![3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile](/img/structure/B2851535.png)